molecular formula C13H25N3O3 B12103213 tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate CAS No. 1305711-15-2

tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate

Cat. No.: B12103213
CAS No.: 1305711-15-2
M. Wt: 271.36 g/mol
InChI Key: JRDSNXLRRQDQDM-UHFFFAOYSA-N
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Description

tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate: is a synthetic organic compound with the molecular formula C13H26N2O3. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a tert-butyl carbamate protecting group, which is often used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate typically involves the following steps:

    Formation of the Piperidine Intermediate: The starting material, 4-aminopiperidine, is reacted with a suitable acylating agent to form the piperidine intermediate.

    Introduction of the tert-Butyl Carbamate Group: The piperidine intermediate is then treated with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine to introduce the tert-butyl carbamate protecting group.

    Formation of the Final Product: The protected piperidine intermediate is further reacted with a suitable electrophile, such as an acyl chloride or anhydride, to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carbamate groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Alcohols

    Substitution: Substituted amines or carbamates

Scientific Research Applications

tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
  • tert-butyl (4-methylpiperidin-4-yl)carbamate
  • tert-butyl 4-(4-piperidinylmethyl)-1-piperazinecarboxylate

Uniqueness

tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable in the synthesis of specialized pharmaceuticals and biologically active compounds.

Properties

CAS No.

1305711-15-2

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl N-[3-(4-aminopiperidin-1-yl)-3-oxopropyl]carbamate

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15-7-4-11(17)16-8-5-10(14)6-9-16/h10H,4-9,14H2,1-3H3,(H,15,18)

InChI Key

JRDSNXLRRQDQDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)N1CCC(CC1)N

Origin of Product

United States

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